

# Technical Guide: Trehalose Polymorphism in Biologic Formulations

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## Compound of Interest

Compound Name: Trehalose monohydrate

CAS No.: 6138-23-4

Cat. No.: B142596

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From Raw Material to Stabilizing Matrix: Navigating the Dihydrate-Anhydrous Divide

## Executive Summary

In the development of lyophilized biologics (monoclonal antibodies, vaccines, ADCs), trehalose is a gold-standard excipient due to its high glass transition temperature (

) and superior hydrogen-bonding capability. However, a critical dichotomy exists: Trehalose Dihydrate is the stable, non-hygroscopic raw material used for manufacturing, while Amorphous Anhydrous Trehalose is the functional state required in the final drug product to immobilize proteins.

Failure to understand the transition between these states leads to the most common stability failure in lyophilized products: devitrification. This guide analyzes the physicochemical distinctions between these forms and provides an evidence-based framework for processing trehalose to ensure long-term drug product stability.

## Part 1: Physicochemical Fundamentals

Trehalose (

-D-glucopyranosyl-(1

1)-

-D-glucopyranoside) exhibits complex polymorphism. For the formulation scientist, the distinction is not merely academic; it dictates handling requirements and stability profiles.

## Comparative Data Matrix

Feature	Trehalose Dihydrate (Crystalline)	Anhydrous Trehalose (Amorphous)	Anhydrous Trehalose (Crystalline)
Role	Raw Material (API/Excipient)	Final Product Matrix	Stability Failure Product
Molecular Weight	378.33 g/mol	342.30 g/mol	342.30 g/mol
Structure	Orthorhombic crystal, 2 per molecule	Disordered, glassy solid	Triclinic crystal
Melting Point ( )	~97–100°C (Dehydration endotherm)	N/A (Glass transition)	~215°C
Glass Transition ( )	N/A	~115–120°C (Dry)	N/A
Hygroscopicity	Non-hygroscopic (<0.5% uptake at 90% RH)	Highly Hygroscopic	Hygroscopic
Solubility (20°C)	~68.9 g/100g water	Rapid dissolution	Slow dissolution

## The Structural Distinction

- **The Dihydrate (Raw Material):** The two water molecules in the dihydrate crystal lattice are "structural water," forming an isometric cage that prevents the sugar rings from packing too closely. This makes the dihydrate chemically stable and easy to handle in GMP warehouses.
- **The Amorphous Anhydrous (The Goal):** When freeze-dried properly, trehalose loses its crystal structure. It forms a highly viscous "solid liquid" (glass). In this state, trehalose

molecules form hydrogen bonds directly with the protein surface (Water Replacement Theory) and mechanically restrict protein unfolding (Vitrification).

## Part 2: Thermodynamics & Phase Transitions

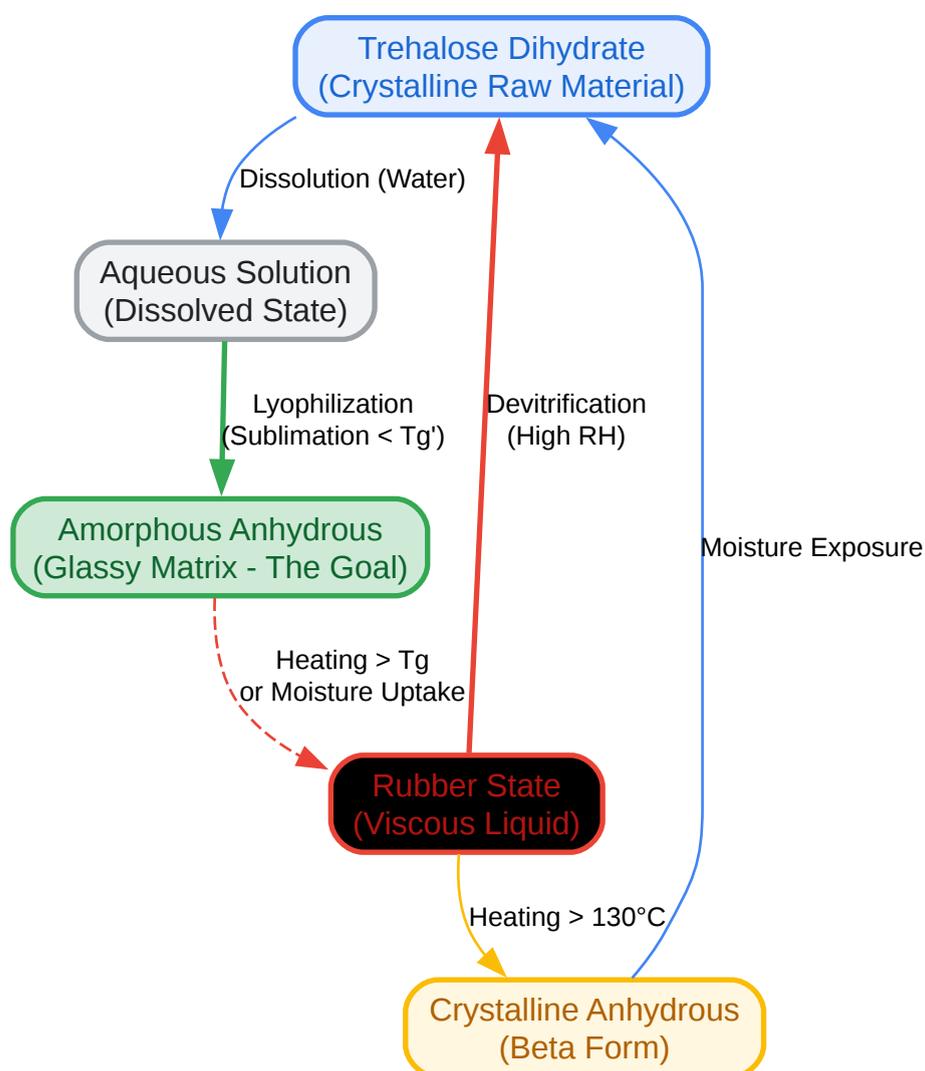
Understanding the energy landscape is vital for designing the lyophilization cycle. If the process temperature exceeds the collapse temperature (

) or if residual moisture lowers the

too much, the amorphous matrix will collapse and crystallize.

### Visualization: The Trehalose Phase Map

The following diagram illustrates the critical transitions.<sup>[1][2]</sup> Note the "Danger Zone" where moisture uptake converts the protective amorphous phase back into the non-protective crystalline dihydrate.



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Figure 1: The Phase Transition Map of Trehalose.[1] The green path represents the desired manufacturing process. The red path represents the primary stability failure mode (devitrification) driven by moisture or heat.

## Part 3: Functional Applications in Biopharma

### Why Trehalose over Sucrose?

While both are non-reducing disaccharides, trehalose is often preferred for high-value mAbs and ADCs due to its higher glass transition temperature (

).

- Sucrose

: ~65–70°C

- Trehalose

: ~115–120°C[2]

The Implication: A formulation containing trehalose can withstand higher storage temperatures without the matrix entering the "rubbery" state. In the rubbery state, molecular mobility increases, allowing protein aggregation and chemical degradation.

## Mechanism of Action

- Water Replacement: As water is removed during drying, trehalose hydroxyl groups form hydrogen bonds with the protein's polar residues, satisfying the thermodynamic requirement for hydrogen bonding and preventing unfolding (Crowe et al.).
- Vitrification: The amorphous trehalose matrix creates a high-viscosity environment that kinetically traps the protein, virtually stopping all diffusion-controlled degradation reactions.

## Part 4: Experimental Protocols

### Protocol: Determining the Optimal Lyophilization Cycle

To successfully convert dihydrate (raw material) to amorphous anhydrous (product) without collapse, you must determine the Maximally Freeze-Concentrated Glass Transition Temperature (

).

Objective: Identify the temperature limit for Primary Drying.

Materials:

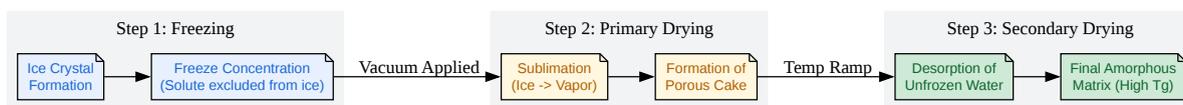
- Differential Scanning Calorimeter (DSC) (e.g., TA Instruments or Mettler Toledo).
- Trehalose Dihydrate (High Purity, Low Endotoxin).
- Hermetic Aluminum Pans.

## Workflow:

- Sample Preparation:
  - Prepare a 10% (w/v) solution of Trehalose Dihydrate in WFI.
  - Pipette 10–20  $\mu\text{L}$  into a DSC pan and seal hermetically.
- Freezing Step (Standardization):
  - Cool from 20°C to -60°C at 5°C/min.
  - Hold for 5 minutes to ensure full freezing.
- Thermal Analysis (Heating):
  - Heat from -60°C to 20°C at 5°C/min.
  - Observation: Look for a step-change in heat capacity ( ). This is the .
  - Note: For pure trehalose, is typically between -29°C and -32°C.
- Cycle Design Application:
  - Primary Drying Temperature: Set the product temperature ( ) at least 2–3°C below (e.g., -35°C) to prevent collapse.
  - Secondary Drying: Ramp shelf temperature to 25–40°C to desorb bound water. This drives the matrix from -30°C up to >100°C.

## Visualization: The Lyophilization Mechanism

This diagram details the molecular transformation during the freeze-drying cycle.



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Figure 2: The Lyophilization Workflow. The critical transition from crystalline ice/concentrated solute to the final amorphous matrix occurs during the drying phases.

## Part 5: Stability Risks & Mitigation

The primary risk when using trehalose is Devitrification.

### The Mechanism of Failure

- **Moisture Ingress:** Anhydrous amorphous trehalose is hygroscopic. If the vial seal is compromised or the stopper is permeable, it absorbs water.
- **Plasticization:** Water acts as a plasticizer, lowering the glass transition temperature ( $T_g$ ) of the matrix.
  - **Rule of Thumb:** 1% increase in moisture can lower  $T_g$  by  $>10^\circ\text{C}$ .
- **Crystallization:** Once  $T_g$  is lowered, if the storage temperature drops below the storage temperature, the molecules gain mobility and crystallize into Trehalose Dihydrate.
- **Protein Damage:** The crystallization forces water out of the matrix (phase separation) and destroys the hydrogen bonds holding the protein structure, leading to aggregation.

## Analytical Validation

To confirm the state of your trehalose in the final product, use Powder X-Ray Diffraction (XRD):

- Amorphous (Pass): A broad "halo" pattern with no distinct peaks.
- Crystalline (Fail): Sharp, distinct peaks corresponding to the dihydrate lattice.

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## Sources

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